molecular formula C13H10ClNO4 B8434170 1-(3-Chlorophenoxy)-2-methoxy-4-nitrobenzene

1-(3-Chlorophenoxy)-2-methoxy-4-nitrobenzene

Cat. No. B8434170
M. Wt: 279.67 g/mol
InChI Key: LAVVGXUZRXYJAZ-UHFFFAOYSA-N
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Patent
US08765754B2

Procedure details

In a 250 mL round-bottom flask was added 3-chlorophenol (4.13 g, 32.1 mmol), 1-fluoro-2-methoxy-4-nitrobenzene (5.00 g, 29.2 mmol), potassium carbonate (6.06 g, 43.8 mmol) and acetonitrile (25 mL). The reaction was heated to 95° C. for 48 hours. The reaction was cooled to room temperature and was purified by column chromatography on silica gel (hexane/ethyl acetate=3:1). The reaction was poured into sodium hydroxide (2 mol) and extracted with ethyl acetate. The ethyl acetate layers were washed with sodium hydroxide (2 mol), water and brine. The combined organic layers were dried over sodium sulfate, filtered and solvent removed. A small amount of methanol added and oil was triturated to obtain the title compound (7.5 g) having the following physical data.
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.F[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:11]=1[O:19][CH3:20].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>O.[Cl-].[Na+].O.C(OCC)(=O)C.C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:11]=1[O:19][CH3:20] |f:2.3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
4.13 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
6.06 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (hexane/ethyl acetate=3:1)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed
ADDITION
Type
ADDITION
Details
A small amount of methanol added
CUSTOM
Type
CUSTOM
Details
oil was triturated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2=C(C=C(C=C2)[N+](=O)[O-])OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.